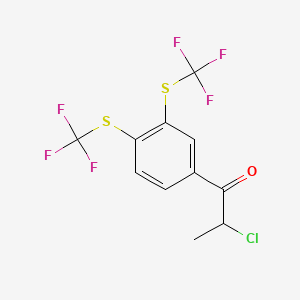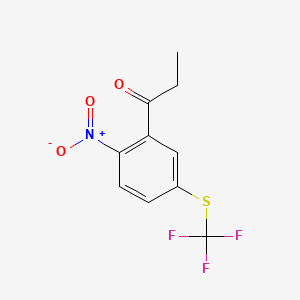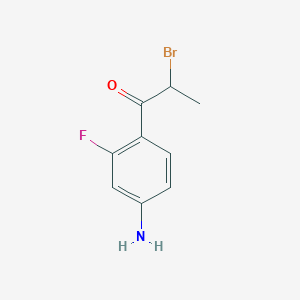
1-(4-Amino-2-fluorophenyl)-2-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-2-fluorophenyl)-2-bromopropan-1-one is an organic compound that features a bromine atom attached to a propanone backbone, with an amino and fluorine-substituted phenyl ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-amino-2-fluoroacetophenone.
Bromination: The acetophenone derivative undergoes bromination using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods:
Scale-Up: For industrial production, the process is scaled up using continuous flow reactors to ensure consistent quality and yield.
Purification: The product is purified using techniques like recrystallization or column chromatography to achieve the desired purity levels.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, forming various derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, products like amides, ethers, or thioethers can be formed.
Oxidation Products: Oxidation can lead to the formation of nitro or hydroxyl derivatives.
Reduction Products: Reduction typically yields amines or alcohols.
Chemistry:
Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs targeting specific enzymes or receptors.
Biological Probes: Utilized in the design of probes for biological imaging and diagnostics.
Industry:
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
1-(4-Amino-2-fluorophenyl)-2-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(4-Amino-2-fluorophenyl)-2-iodopropan-1-one: Contains an iodine atom, offering different reactivity and properties.
Uniqueness:
Reactivity: The bromine atom provides a balance between reactivity and stability, making it suitable for various synthetic applications.
Versatility: The compound’s ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H9BrFNO |
|---|---|
Poids moléculaire |
246.08 g/mol |
Nom IUPAC |
1-(4-amino-2-fluorophenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C9H9BrFNO/c1-5(10)9(13)7-3-2-6(12)4-8(7)11/h2-5H,12H2,1H3 |
Clé InChI |
CTMIRLHIPXRFSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C=C(C=C1)N)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


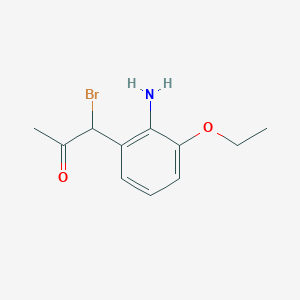
![7-methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14061413.png)
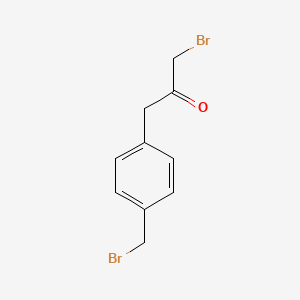
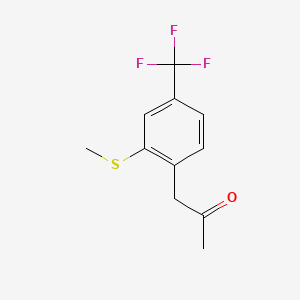
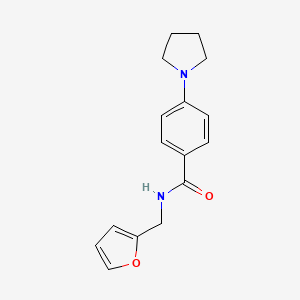

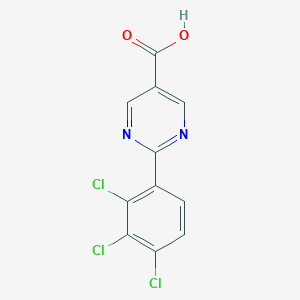
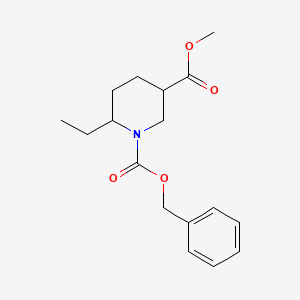

![tert-Butyl 4-(((R)-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061453.png)
![(2aR,3S,4R,5aS,5bS,7aR,11aR,12aS)-2a,5a,8,8-tetramethyl-9-(methylamino)-3-((S)-1-(methylamino)ethyl)tetradecahydro-1H,12H-cyclopenta[a]cyclopropa[e]phenanthren-4-ol](/img/structure/B14061457.png)
![Tert-butyl ((7-fluoro-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B14061462.png)
